molecular formula C16H14O3 B143207 Methyl 3,3-diphenyloxirane-2-carboxylate CAS No. 76527-25-8

Methyl 3,3-diphenyloxirane-2-carboxylate

Cat. No. B143207
CAS RN: 76527-25-8
M. Wt: 254.28 g/mol
InChI Key: ILXKNKDKHCSQTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key reactions. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives is achieved through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding products in 70-96% yield . Additionally, the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is reported using the Gewald reaction, which involves the reaction of 1-methyl-2,6-diphenylpiperidin-4-one with ethyl cyanoacetate and sulfur in the presence of morpholine .

Molecular Structure Analysis

The molecular structure of one of the methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single crystal X-ray diffraction, which provides detailed information about the stereochemistry of the compound . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which can significantly influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving diphenyl-substituted carboxylates. For example, the antimicrobial activity of the synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was tested, showing interesting activity against bacterial and fungal strains, including M. tuberculosis . Another study reports the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols to yield thiophene-2,4-diols, which upon further reactions give rise to various ethers of thiotetronic and α-halogenothiotetronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and characterization. The acid dissociation constants of the methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property affecting the compound's solubility and permeability . The spectral properties, including electronic absorption spectroscopy, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis, were used to characterize the novel phthalocyanines with methyl 2-(oxy)-2,2-diphenylacetate substituents . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

Future Directions

Methyl 3,3-diphenyloxirane-2-carboxylate is a versatile chemical compound with diverse applications in scientific research. It’s a pivotal tool for exploring new compounds and their potential therapeutic properties . As such, it’s likely to continue being a subject of interest in future research.

properties

IUPAC Name

methyl 3,3-diphenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-15(17)14-16(19-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXKNKDKHCSQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442173
Record name Methyl 3,3-diphenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-diphenyloxirane-2-carboxylate

CAS RN

76527-25-8
Record name 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76527-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-diphenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Hu, F Zanca, P Lambe, M Tsuji… - … applied materials & …, 2020 - ACS Publications
Two-dimensional urea- and thiourea-containing covalent organic frameworks (COFs) were synthesized at ambient conditions at large scale within 1 h in the absence of an acid catalyst. …
Number of citations: 13 pubs.acs.org
NR Ramisetti, R Kuntamukkala - New Journal of Chemistry, 2014 - pubs.rsc.org
The current study reports the characterization of degradation products of ambrisentan by liquid chromatography-tandem mass spectrometry, and development and validation of a stability…
Number of citations: 24 pubs.rsc.org
WD Feng, SM Zhuo, J Yu, CM Zhao… - … Process Research & …, 2018 - ACS Publications
An efficient and robust synthetic route to (+)-ambrisentan ((+)-AMB) was designed by recycling the unwanted isomer from the resolution mother liquors. The racemization of AMB in the …
Number of citations: 3 pubs.acs.org
M Nazeerunnisa, L Garikapati… - Malaysian Journal of …, 2015 - ukm.my
A stability-indicating reversed phase high-performance liquid chromatographic (RP-HPLC) method was developed for quantitative determination of ambrisentan and its potential related …
Number of citations: 4 www.ukm.my

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